molecular formula C82H108N18O20S2 B1591450 1-N-Tyr-somatostatin CAS No. 59481-23-1

1-N-Tyr-somatostatin

Cat. No.: B1591450
CAS No.: 59481-23-1
M. Wt: 1730 g/mol
InChI Key: HKWVRZAGMOSZAK-QHJNDZJOSA-N
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Scientific Research Applications

1-N-Tyr-somatostatin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating hormone secretion and cell proliferation.

    Medicine: Explored for its potential in treating hormone-related disorders and as a diagnostic tool for imaging somatostatin receptor-positive tumors.

    Industry: Utilized in the development of peptide-based therapeutics and diagnostic agents.

Mechanism of Action

Target of Action

1-N-Tyr-Somatostatin, also known as Tyr(1)-somatostatin-14, primarily targets somatostatin receptors (SSTRs), which are widely expressed throughout the body . These receptors are especially prevalent in many solid tumors, particularly gastro-entero-pancreatic neuroendocrine tumors (GEP-NETs) . The interaction between this compound and its receptors leads to the internalization of the ligand-receptor complex .

Mode of Action

Upon binding to its targets, this compound triggers various cellular signaling pathways . The actions of this compound are mediated via signaling pathways of G protein-coupled somatostatin receptors . This interaction inhibits adenylyl cyclase upon activation , leading to a decrease in the production of cyclic AMP, a key intracellular messenger.

Biochemical Pathways

The interaction between this compound and its receptors affects several biochemical pathways. Notably, the signaling pathways involved in the antitumor function of this compound are primarily MAPK/ERK/AKT and Wnt/β–catenin . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Pharmacokinetics

The pharmacokinetics of this compound and its analogs have been studied extensively. For instance, radiolabeled analogs of this compound have been developed with several radioelements to visualize the distribution of receptor overexpression in tumors . These analogs demonstrate increased efficacy and safety, as well as improved pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and significant. It has been shown to have antineoplastic effects on various tumors via direct or indirect effects, or a combination of both . Furthermore, this compound has been found to have antiangiogenic effects in colorectal cancer, both directly (involving the MAPK pathway) and indirectly (through VEGF production) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of SSTRs, the primary targets of this compound, is significantly enhanced in many solid tumors This suggests that the tumor microenvironment can influence the action of this compound

Safety and Hazards

When handling “1-N-Tyr-somatostatin”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research on somatostatin and its analogs, including “1-N-Tyr-somatostatin”, continues to be a topic of interest in the medical field . The development of synthetic analogs has led to the treatment of clinical disorders such as acromegaly, hormone-secreting tumors of the gastrointestinal tract, and portal hypertensive bleeding . Future research may focus on further understanding the diverse roles of somatostatin in the body and developing new therapeutic applications .

Biochemical Analysis

Biochemical Properties

These receptors are G-protein-coupled receptors, and their interaction with 1-N-Tyr-Somatostatin triggers various cellular signaling pathways . The binding of this compound to these receptors can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP and affecting the activity of various enzymes .

Cellular Effects

This compound has a wide range of effects on various types of cells. It can inhibit the secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also suppresses the synthesis and secretion of various gastrointestinal hormones . In the immune system, this compound has been shown to modulate the responses of lymphocytes to mitogens and T cell antigen receptor stimulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to somatostatin receptors on the cell membrane . This binding leads to the internalization of the ligand-receptor complex and triggers different cellular signaling pathways . These pathways can lead to effects such as the inhibition of adenylate cyclase and the regulation of tyrosine kinase, tyrosine phosphatase, nitric oxide synthase, and other signaling molecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the nuclear localization of this compound increases significantly over time . This suggests that the redistribution mechanism or the kinetics of this compound is different from that for other similar compounds .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It can inhibit the secretion of several hormones, thereby affecting the metabolic processes regulated by these hormones . For example, by inhibiting the secretion of insulin, this compound can affect glucose metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with somatostatin receptors . After binding to these receptors, this compound is internalized into the cell . The distribution of this compound within cells and tissues can be influenced by the expression and distribution of somatostatin receptors .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with somatostatin receptors . After binding to these receptors on the cell membrane, this compound is internalized into the cell . The specific compartments or organelles to which this compound is directed within the cell would depend on the intracellular trafficking pathways of the somatostatin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Tyr-somatostatin involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the SPPS process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-N-Tyr-somatostatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-N-Tyr-somatostatin is unique due to its enhanced stability and receptor affinity, making it particularly useful for research and therapeutic applications where prolonged activity and high specificity are required .

Properties

IUPAC Name

(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWVRZAGMOSZAK-QHJNDZJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H108N18O20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1730.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59481-23-1
Record name Somatostatin, N-tyr(1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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